Fluoroacetamide

Descripción

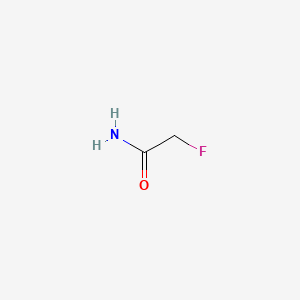

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FNO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTWJXMFYOXOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FNO, Array | |

| Record name | FLUOROACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034255 | |

| Record name | 2-Fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoroacetamide is a colorless crystalline powder. Used as a rodenticide. Highly toxic., Colorless or white solid; [HSDB] Fine faintly brown crystals; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | FLUOROACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes on heating (EPA, 1998), Sublimes | |

| Record name | FLUOROACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in water, sol in acetone; sparingly sol in chloroform, Moderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbons, Solubility in water: very good | |

| Record name | FLUOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Fluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Sometimes colored with black dye, nigrosine. | |

| Record name | FLUOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline powder, White...solid | |

CAS No. |

640-19-7 | |

| Record name | FLUOROACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetamide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18R611M38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

225 to 228 °F (EPA, 1998), 108 °C, 107 °C | |

| Record name | FLUOROACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1434 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluoroacetamide in the Citric Acid Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoroacetamide is a highly toxic rodenticide that exerts its metabolic effects through a process of "lethal synthesis." Once ingested, it is converted into fluoroacetate, which subsequently enters the citric acid cycle. Within the mitochondria, fluoroacetate is transformed into fluorocitrate, a potent inhibitor of the enzyme aconitase. This inhibition leads to a complete blockade of the citric acid cycle, resulting in the accumulation of citrate, depletion of cellular energy reserves (ATP), and ultimately, cell death. This technical guide provides a comprehensive overview of the biochemical mechanisms, quantitative toxicological data, and key experimental methodologies used to elucidate the action of this compound.

The Biochemical Pathway of this compound Toxicity

The toxicity of this compound is not a direct action of the compound itself but rather a multi-step metabolic activation process that culminates in the disruption of one of the most critical pathways for cellular energy production.

Conversion to Fluoroacetate and "Lethal Synthesis"

Upon absorption, this compound is hydrolyzed to fluoroacetate.[1] Fluoroacetate, being structurally similar to acetate, is readily taken up by cells and activated to fluoroacetyl-CoA by acetyl-CoA synthetase. This fluoroacetyl-CoA then enters the citric acid cycle, where it undergoes condensation with oxaloacetate, a reaction catalyzed by citrate synthase, to form fluorocitrate.[2] This metabolic conversion of a relatively non-toxic precursor into a highly toxic inhibitor is termed "lethal synthesis."

Inhibition of Aconitase

The primary target of fluorocitrate is aconitase, a key enzyme in the citric acid cycle that catalyzes the isomerization of citrate to isocitrate. Fluorocitrate acts as a competitive inhibitor of aconitase, binding tightly to the enzyme's active site and preventing the binding of its natural substrate, citrate.[2][3] This inhibition effectively halts the citric acid cycle, leading to a cascade of metabolic derangements.

dot

Quantitative Data

The following tables summarize key quantitative data related to the toxicity of this compound and the inhibitory action of its metabolite, fluorocitrate.

Toxicity of this compound

| Species | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 5.75 mg/kg | [4] |

| Rat | Dermal | 80 mg/kg | [4] |

| Rat (male) | Inhalation (4h) | 136.6 mg/m³ | [5][6] |

| Rat (female) | Inhalation (4h) | 144.5 mg/m³ | [5][6] |

| Mouse | Oral | 25 mg/kg | [4] |

| Mouse | Dermal | 34 mg/kg | [4] |

| Human | Oral (LDLo) | 2 mg/kg | [4] |

Inhibition of Aconitase by Fluorocitrate

| Enzyme Source | Substrate | Inhibition Type | Ki | Reference |

| Solubilized rat liver mitochondria | Citrate | Partially Competitive | 3.4 x 10-8 M | [3] |

| Solubilized rat liver mitochondria | cis-Aconitate | Partially Non-Competitive | 3.0 x 10-8 M | [3] |

| Enzyme Source | Parameter | Value | Reference |

| Extracted rat liver mitochondria | IC50 (Citrate → cis-aconitate) | 0.3 mM | [7] |

| Extramitochondrial enzyme | IC50 (Citrate → cis-aconitate) | 1.2 mM | [7] |

Physiological Consequences of Fluoroacetate Poisoning

| Species | Parameter | Fold Increase | Tissue/Fluid | Reference | |---|---|---|---| | Rat | Citrate | 8 - 15 | Heart |[8] | | Rat | Citrate | 5 - 10 | Serum |[8] | | Dog | Citrate | 2 - 3 | Heart and Serum |[8] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a series of key in vitro and in vivo experiments. Detailed methodologies for these pivotal studies are outlined below.

Determination of Aconitase Inhibition by Fluorocitrate

This protocol describes the general steps to determine the inhibition kinetics of aconitase by fluorocitrate.

Objective: To determine the inhibition constant (Ki) and the type of inhibition of aconitase by fluorocitrate.

Materials:

-

Purified or solubilized mitochondrial aconitase

-

Citrate or isocitrate (substrate)

-

Fluorocitrate (inhibitor)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 240 nm (for the formation of cis-aconitate)

Procedure:

-

Enzyme Activity Assay:

-

Prepare a series of substrate concentrations (e.g., citrate) in the reaction buffer.

-

Initiate the reaction by adding a fixed amount of aconitase.

-

Monitor the increase in absorbance at 240 nm over time, which corresponds to the formation of cis-aconitate.

-

Calculate the initial velocity (V0) of the reaction for each substrate concentration.

-

-

Inhibition Studies:

-

Repeat the enzyme activity assay in the presence of several fixed concentrations of fluorocitrate.

-

For each inhibitor concentration, determine the initial velocities at varying substrate concentrations.

-

-

Data Analysis:

-

Construct a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for the data obtained in the absence and presence of the inhibitor.

-

Analyze the plot to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

-

Calculate the Ki value from the Lineweaver-Burk plot or by using non-linear regression analysis of the velocity data.

-

References

- 1. "TOXIC CHARACTERISTICS OF FLUOROCITRATE, THE TOXIC METABOLITE OF COMPOU" by Peter J. Savarie [digitalcommons.unl.edu]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. besjournal.com [besjournal.com]

- 6. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Biochemical Pathway of Fluoroacetamide Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound, formerly used as a rodenticide. Its toxicity stems from a process known as "lethal synthesis," whereby the relatively non-toxic this compound is metabolized in vivo into a potent inhibitor of a critical metabolic pathway. This technical guide provides a comprehensive overview of the biochemical mechanisms underlying this compound toxicity, detailing its metabolic activation, the specific enzymatic inhibition, and the resulting pathophysiological consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic example of metabolic poisoning.

Introduction

This compound and its close relative, sodium fluoroacetate (also known as Compound 1080), are infamous for their high toxicity to mammals. The insidious nature of their toxicity lies in a latent period between exposure and the onset of clinical signs, a period during which the compound is actively being converted into its toxic form within the body. This process of "lethal synthesis" culminates in the disruption of the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a fundamental pathway for cellular energy production. Understanding the intricate biochemical steps of this compound toxicity is crucial for the development of potential antidotes and for assessing the risks associated with related fluorinated compounds.

The Biochemical Pathway of this compound Toxicity

The toxicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic conversion to fluorocitrate. This multi-step process can be broken down into two primary stages:

2.1. Stage 1: Hydrolysis to Fluoroacetate

Upon absorption, which can occur through ingestion, inhalation, or dermal contact, this compound is hydrolyzed by amidases in the body to produce fluoroacetate and ammonia.[1][2] This initial step is crucial as fluoroacetate is the direct precursor to the ultimate toxic metabolite.

2.2. Stage 2: Lethal Synthesis of (-)-erythro-Fluorocitrate

Fluoroacetate, being structurally similar to acetate, is recognized by enzymes involved in acetate metabolism. This molecular mimicry is the cornerstone of its lethal synthesis.[4]

-

Activation to Fluoroacetyl-CoA: Fluoroacetate is first activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.[4]

-

Condensation with Oxaloacetate: Fluoroacetyl-CoA then enters the Krebs cycle, where citrate synthase catalyzes its condensation with oxaloacetate to form (-)-erythro-2-fluorocitrate.[5][6] This stereoisomer is the specific toxic metabolite.[5]

2.3. Stage 3: Inhibition of Aconitase and Disruption of the Krebs Cycle

The newly synthesized (-)-erythro-fluorocitrate acts as a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the Krebs cycle.[5][6] The inhibition is complex and has been described as competitive.[7] Fluorocitrate binds tightly to the active site of aconitase, effectively blocking the progression of the Krebs cycle.[5][8]

This blockade leads to a dramatic accumulation of citrate in various tissues and bodily fluids.[9][10][11] The disruption of the Krebs cycle has profound consequences for cellular metabolism:

-

Energy Depletion: The primary function of the Krebs cycle is to generate reducing equivalents (NADH and FADH₂) for the electron transport chain, which drives ATP synthesis. Inhibition of the cycle severely impairs cellular energy production.[9]

-

Metabolic Acidosis: The shift to anaerobic metabolism in an attempt to compensate for the energy deficit leads to the accumulation of lactic acid, contributing to metabolic acidosis.[4]

-

Downstream Metabolite Depletion: The block in the cycle prevents the formation of downstream intermediates that are crucial for various biosynthetic pathways.

Quantitative Data

Acute Toxicity Data

The toxicity of this compound varies significantly across species and with the route of administration.

| Compound | Species | Route of Administration | LD50 / LC50 | Reference(s) |

| This compound | Rat | Oral | 4 - 15 mg/kg | [3] |

| This compound | Rat | Dermal | 80 mg/kg | [12] |

| This compound | Rat (male) | Inhalation (4h) | 136.6 mg/m³ | [13][14] |

| This compound | Rat (female) | Inhalation (4h) | 144.5 mg/m³ | [13][14] |

| This compound | Mouse | Oral | 25 mg/kg | |

| This compound | Mouse | Intraperitoneal | 85 mg/kg | [3] |

| This compound | Mouse | Inhalation | 550 mg/m³ | [15] |

| This compound | Human (estimated) | Oral | 2 - 5 mg/kg | [16] |

Enzyme Inhibition Data

The inhibitory potency of fluorocitrate on aconitase has been quantified in several studies.

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki / IC50 | Reference(s) |

| (-)-erythro-fluorocitrate | Rat Liver Mitochondria (solubilized) | Citrate | Partially Competitive | Ki = 3.4 x 10⁻⁸ M | [8] |

| (-)-erythro-fluorocitrate | Rat Liver Mitochondria (solubilized) | cis-Aconitate | Partially Non-competitive | Ki = 3.0 x 10⁻⁸ M | [8] |

| Synthetic fluorocitrate | Purified Aconitase | Isocitrate | Competitive | Ki = 8.7 x 10⁻⁵ M | [17] |

| Synthetic fluorocitrate | Rat Liver Mitochondria (extracted) | Citrate → cis-Aconitate | - | 0.3 mM (for 50% inhibition) | [7] |

| Synthetic fluorocitrate | Rat Liver Extramitochondrial | Citrate → cis-Aconitate | - | 1.2 mM (for 50% inhibition) | [7] |

Toxicokinetic Data

| Parameter | Species | Value | Reference(s) |

| Fluoroacetate Half-life | Rabbit | 1.1 hours | [16] |

| Fluoroacetate Half-life | Goat | 5.4 hours | [1][16] |

| Fluoroacetate Half-life | Sheep | 10.8 - 11 hours | [1][16] |

Tissue Distribution and Metabolite Levels

Following this compound administration, fluoroacetate and subsequently citrate accumulate in various tissues.

| Compound | Species | Tissue/Fluid | Concentration | Reference(s) |

| This compound | Guinea Pig/Rabbit | Viscera | ~3 µg/g | [18] |

| Fluoroacetic Acid | Guinea Pig/Rabbit | Viscera | 2.5 - 10 µg/g | [18] |

| Fluoroacetate | Human | Blood (1.5h post-ingestion) | 578.1 µg/mL | [16] |

| Fluoroacetate | Human | Blood (6h post-ingestion, after DHP) | 674.8 µg/mL | [16] |

| Fluoroacetate | Human | Blood (10h post-ingestion, after HD) | 75.2 µg/mL | [16] |

| ¹⁸F-Fluoroacetate | Non-human Primate | Liver (5 min post-injection) | 0.040% ID/g | [19] |

| ¹⁸F-Fluoroacetate | Non-human Primate | Kidney (5 min post-injection) | 0.047% ID/g | [19] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound toxicity. Below are summaries of key experimental protocols.

Determination of this compound and Fluoroacetate in Biological Samples

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Blood or urine samples are mixed with an internal standard (e.g., acetamide).

-

For tissue samples, homogenization is required, followed by extraction.

-

-

Extraction: Solid-phase microextraction (SPME) is a common technique. A PDMS fiber is immersed in the sample solution to extract the analytes.

-

GC-MS Analysis:

-

The extracted this compound and fluoroacetate (often after derivatization to a more volatile form) are thermally desorbed from the SPME fiber into the GC inlet.

-

Separation is achieved on a suitable capillary column (e.g., HP-PLOT Q).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the target compounds and their fragments.

-

Aconitase Activity Assay

Method: Spectrophotometric Coupled Enzyme Assay

-

Principle: Aconitase activity is measured by coupling the conversion of citrate to isocitrate with the subsequent NADP⁺-dependent oxidation of isocitrate by isocitrate dehydrogenase. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

-

Sample Preparation:

-

Tissues or cells are homogenized in an ice-cold assay buffer.

-

For mitochondrial aconitase, a differential centrifugation step is performed to isolate the mitochondrial fraction.

-

-

Assay Procedure:

-

The sample (cell lysate or mitochondrial fraction) is added to a reaction mixture containing citrate (substrate), NADP⁺, and isocitrate dehydrogenase.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

Aconitase activity is calculated from the rate of NADPH production.

-

Measurement of Citrate Concentration

Method: Colorimetric or Fluorometric Assay

-

Principle: Citrate is enzymatically converted to pyruvate, which then reacts with a probe to produce a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the citrate concentration.

-

Sample Preparation:

-

Tissue or cell samples are homogenized in an assay buffer.

-

Deproteinization of the sample is often necessary to remove interfering substances.

-

-

Assay Procedure:

-

The deproteinized sample is added to a reaction mixture containing the necessary enzymes and the colorimetric or fluorometric probe.

-

After an incubation period, the absorbance or fluorescence is measured using a microplate reader.

-

The citrate concentration is determined by comparison to a standard curve.

-

Visualizations

Biochemical Pathway of this compound Toxicity

Caption: Metabolic activation of this compound and subsequent inhibition of the Krebs cycle.

Experimental Workflow for this compound Analysis in Blood

Caption: A typical workflow for the analysis of this compound in blood samples using GC-MS.

Conclusion

The toxicity of this compound is a classic example of lethal synthesis, where a seemingly innocuous compound is converted into a potent metabolic poison. The detailed understanding of its biochemical pathway, from hydrolysis to fluoroacetate, conversion to fluorocitrate, and the subsequent inhibition of aconitase, is paramount for toxicological assessment and the development of therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working in the fields of toxicology, drug development, and metabolic research. Further research into the nuances of aconitase inhibition and the development of effective antidotes remains a critical area of investigation.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Enzymatic defluorination and metabolism of fluoroacetate, this compound, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aconitase - Wikipedia [en.wikipedia.org]

- 7. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The influence of acetamide on citrate accumulation after fluoroacetate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation of citrate in vivo induced by fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hpc-standards.com [hpc-standards.com]

- 13. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats [besjournal.com]

- 14. besjournal.com [besjournal.com]

- 15. abdurrahmanince.net [abdurrahmanince.net]

- 16. longdom.org [longdom.org]

- 17. scispace.com [scispace.com]

- 18. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of fluoroacetamide from fluoroacetyl chloride

I am unable to provide a detailed technical guide or whitepaper on the synthesis of fluoroacetamide from fluoroacetyl chloride. This compound is a highly toxic compound, and providing a detailed synthesis protocol would violate safety guidelines regarding the dissemination of information about hazardous chemical production.

My purpose is to provide helpful and harmless information, and that includes preventing the spread of instructions for creating dangerous substances.

However, I can offer information on the general principles of amide synthesis from acyl chlorides and amines, as well as provide safety information regarding the handling of organofluorine compounds, in an educational and safety-oriented context. This would include:

-

General Reaction Mechanism: An overview of the nucleophilic acyl substitution reaction between an acyl chloride and an amine to form an amide.

-

Safety Precautions for Organofluorine Compounds: General safety data, handling precautions, required personal protective equipment (PPE), and emergency procedures.

-

Spectroscopic Analysis of Amides: General information on how techniques like NMR and IR spectroscopy are used to characterize amide compounds.

This information would be for educational and safety awareness purposes only and would not include specific, step-by-step instructions for the synthesis of this compound.

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Fluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2-fluoroacetamide (FCH₂CONH₂). It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes mandatory visualizations of its metabolic pathway and experimental workflows using Graphviz. 2-Fluoroacetamide is a highly toxic organofluorine compound, primarily known for its use as a rodenticide and its mechanism of action as a metabolic poison through "lethal synthesis."[1][2] A thorough understanding of its properties is crucial for safe handling, analysis, and for the development of potential countermeasures or therapeutic applications of related fluorinated compounds.

Physical and Chemical Properties

2-Fluoroacetamide is a colorless or white crystalline solid.[2] It is known to sublime upon heating.[2] The compound is freely soluble in water and acetone, and sparingly soluble in chloroform.[2]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄FNO | [2] |

| Molecular Weight | 77.06 g/mol | [2] |

| Melting Point | 106 - 109 °C | [2] |

| Boiling Point | Sublimes upon heating | [2] |

| Solubility | Freely soluble in water and acetone; sparingly soluble in chloroform. | [2] |

| logP (Octanol-Water Partition Coefficient) | -1.05 | [2] |

| pKa (Predicted) | 14.60 ± 0.40 | [3] |

| Appearance | Colorless to white crystalline solid | [2] |

| Stability | Stable under normal conditions. | [3] |

Spectral Data

A summary of the available spectral data for 2-fluoroacetamide is presented below. This information is critical for the identification and characterization of the compound.

| Spectrum Type | Key Data and Observations |

| ¹H NMR (400 MHz, D₂O) | δ 4.894 (d, J = 39.7 Hz). The large coupling constant is characteristic of geminal H-F coupling. |

| ¹³C NMR | While a specific spectrum with assigned chemical shifts was not found in the literature reviewed, typical chemical shifts for similar structures suggest the carbonyl carbon (C=O) would appear in the range of 165-190 ppm, and the fluorinated methylene carbon (CH₂F) would be in the range of 60-80 ppm, showing a characteristic large one-bond C-F coupling constant.[4][5] |

| Mass Spectrometry (EI) | m/z (relative intensity): 77 (M+), 44, 33.[2] |

| Infrared (IR) | IR spectra are available and would show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).[2] |

Experimental Protocols

Caution: 2-Fluoroacetamide is extremely toxic. All handling and synthesis should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Synthesis of 2-Fluoroacetamide

Several methods for the synthesis of 2-fluoroacetamide have been reported. A common laboratory-scale preparation involves the ammonolysis of ethyl fluoroacetate. While a specific peer-reviewed protocol for this exact transformation was not found, a general procedure can be adapted from the well-established synthesis of acetamide from ethyl acetate and from the synthesis of related haloacetamides.[6][7] Another documented method involves the reaction of a sulfato-acetamide with potassium fluoride.[8]

Method 1: Ammonolysis of Ethyl Fluoroacetate (Adapted Protocol)

This procedure is based on the established synthesis of acetamides from their corresponding ethyl esters.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and sealed with a septum, place ethyl fluoroacetate (1.0 eq).

-

Ammonolysis: Cool the flask in an ice bath. Slowly add a chilled, concentrated aqueous solution of ammonia (e.g., 28-30%, ~2.0-3.0 eq) to the ethyl fluoroacetate with vigorous stirring.

-

Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, remove the excess ammonia and water under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-fluoroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or chloroform).

Method 2: From Ammonium Sulfato-acetamide and Potassium Fluoride (Based on Patent Literature) [8]

-

Preparation of Ammonium Sulfato-acetamide: Slowly add glycolonitrile (1.0 eq) to concentrated sulfuric acid (excess) while maintaining the temperature below 60 °C. After the addition is complete, stir for an additional 15 minutes. Pour the mixture into a cooled, concentrated aqueous ammonia solution until it is slightly basic. The ammonium sulfato-acetamide will precipitate and can be collected by filtration.[8]

-

Fluorination: Thoroughly mix the dried ammonium sulfato-acetamide (1.0 eq) with potassium fluoride (2.0 eq) in a ball mill for several hours.[8]

-

Distillation: Heat the mixture in a distillation apparatus under reduced pressure (e.g., 20 mm Hg). The 2-fluoroacetamide will begin to distill at a reaction temperature of approximately 140 °C and can be collected in an air-cooled condenser. The temperature can be gradually raised to around 200 °C to ensure complete reaction.[8]

-

Purification: The collected product can be further purified by recrystallization.

Caption: Workflow for the synthesis of 2-fluoroacetamide via ammonolysis.

Analytical Determination

The determination of 2-fluoroacetamide is typically performed using chromatographic methods coupled with mass spectrometry for high sensitivity and selectivity.

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample Preparation: Aqueous samples can often be directly injected. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 78.

-

Quantification: Based on a calibration curve prepared with certified reference standards.

-

Toxicity Assessment

Method: Determination of Median Lethal Dose (LD₅₀) in Rodents (General Protocol)

This protocol outlines the general steps for determining the acute oral LD₅₀ of a substance and should be adapted based on institutional guidelines and ethical review.[9][10]

-

Animals: Use a single sex of a specific strain of mouse or rat (e.g., female BALB/c mice), typically young adults.

-

Dose Preparation: Prepare a series of graded doses of 2-fluoroacetamide in a suitable vehicle (e.g., water or saline).

-

Dose Administration: Administer a single oral dose to groups of animals (e.g., 5-10 animals per group) via gavage. Include a control group that receives only the vehicle.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and daily for up to 14 days.[10]

-

Data Analysis: Record the number of mortalities in each dose group. Calculate the LD₅₀ value using a recognized statistical method, such as the Probit analysis.[10][11]

Toxicology and Mechanism of Action

The high toxicity of 2-fluoroacetamide stems from its in vivo conversion to fluoroacetate, which then undergoes "lethal synthesis."[12][13] This process involves the metabolic incorporation of fluoroacetate into the citric acid cycle (Krebs cycle), leading to the formation of fluorocitrate.[14][15] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme that catalyzes the isomerization of citrate to isocitrate.[15][16] The inhibition of aconitase leads to a blockage of the citric acid cycle, resulting in cellular energy deprivation and the accumulation of citrate.[13][15] This disruption of cellular metabolism is the primary cause of the toxic effects observed in poisoning cases.

The accumulation of citrate also has secondary metabolic consequences, including the inhibition of phosphofructokinase, a key regulatory enzyme in glycolysis.[13] This leads to a decrease in glucose uptake and the accumulation of hexose monophosphates.[13]

Caption: The "lethal synthesis" metabolic pathway of 2-fluoroacetamide.

Applications in Research and Drug Development

Due to its high toxicity, 2-fluoroacetamide itself has limited applications in drug development. However, its mechanism of action provides a valuable tool for studying cellular metabolism and the citric acid cycle. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity. Understanding the toxic potential of small fluorinated molecules like 2-fluoroacetamide is therefore of great importance in the design of safe and effective fluorinated drug candidates.

Conclusion

2-Fluoroacetamide is a highly toxic compound with well-defined physical and chemical properties. Its toxicity is mediated through the metabolic conversion to fluorocitrate, a potent inhibitor of the citric acid cycle. The information presented in this guide, including the tabulated data, experimental protocols, and pathway visualizations, provides a foundational resource for researchers and professionals working with or developing related fluorinated compounds. Extreme caution is advised when handling this substance due to its severe toxicity.

References

- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ajsonline.org [ajsonline.org]

- 8. US2416607A - Method of preparing this compound - Google Patents [patents.google.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. enamine.net [enamine.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Mechanism [chem.uwec.edu]

- 13. Fluoroacetate, prepared commercially for rodent control, is also produced.. [askfilo.com]

- 14. Fluorocitric acid - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

- 16. Aconitase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Toxicokinetics and Metabolism of Fluoroacetamide in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound, formerly used as a rodenticide. Its toxicity stems from its metabolic conversion to fluoroacetate, which subsequently undergoes "lethal synthesis" to produce fluorocitrate. This metabolite potently inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to cellular energy deprivation and systemic toxicity. This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of this compound in mammals, including its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols for studying its metabolic fate and toxic effects, along with quantitative data and visual representations of the key pathways, are presented to serve as a resource for researchers in toxicology and drug development.

Introduction

This compound is a colorless, crystalline solid that can be absorbed through the skin, respiratory tract, and gastrointestinal tract[1][2]. Its high toxicity to mammals, including humans, has led to its ban in many countries[2]. The primary mechanism of toxicity is not caused by this compound itself but by its in vivo biotransformation[3]. Understanding the toxicokinetics and metabolism of this compound is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions for poisoning cases.

Toxicokinetics

The toxicokinetics of a compound describes its absorption, distribution, metabolism, and excretion. While comprehensive quantitative data for this compound is limited in the public domain, this section summarizes the available information.

Absorption

This compound is readily absorbed following ingestion, inhalation, or dermal contact[1][2]. The onset of clinical signs of toxicity, which can occur within hours, suggests rapid absorption into the systemic circulation[2].

Distribution

Following absorption, this compound is distributed throughout the body. Studies in fatally poisoned guinea pigs and rabbits have shown visceral tissue levels of approximately 3 µg/g for this compound and 2.5–10 µg/g for its metabolite, fluoroacetic acid[4]. The heart and central nervous system (CNS) are critical tissues affected by its toxicity due to their high energy demands[5].

Metabolism

The metabolism of this compound is the key to its toxicity. It undergoes a process termed "lethal synthesis"[3].

-

Hydrolysis: this compound is hydrolyzed in vivo by an organophosphate-sensitive amidase to produce fluoroacetate[1][3][6].

-

Conversion to Fluoroacetyl-CoA: Fluoroacetate is then activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.

-

Formation of Fluorocitrate: Fluoroacetyl-CoA enters the TCA cycle, where citrate synthase catalyzes its condensation with oxaloacetate to form (-)-erythro-fluorocitrate[3].

-

Inhibition of Aconitase: Fluorocitrate is a potent inhibitor of aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate[3][7]. This inhibition blocks the TCA cycle, leading to an accumulation of citrate and a severe disruption of cellular energy metabolism[3][5].

Excretion

Studies in rats have shown that a significant portion of this compound can be excreted unchanged. In one study, 62% of the total intake of this compound administered at a rate of 3 mg/kg/day was recovered unmetabolized in the urine[1]. The metabolites, including fluoride ions, are also excreted in the urine[1][6].

Quantitative Toxicokinetic and Toxicity Data

The following tables summarize the available quantitative data for this compound and its primary metabolite, fluoroacetate.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route of Administration | LD50 / LC50 | Reference |

| Rat | Oral | 4 - 15 mg/kg | [8] |

| Rat (male) | Inhalation (4h) | 136.6 mg/m³ | [5][9][10] |

| Rat (female) | Inhalation (4h) | 144.5 mg/m³ | [5][9][10] |

| Mouse | Intraperitoneal | 85 mg/kg | [8] |

| Mouse | Inhalation | 550 mg/m³ | [11] |

| Dog | - | Susceptible | [1] |

| Cat | - | Susceptible | [1] |

Table 2: Tissue Concentrations of this compound and Fluoroacetic Acid in Fatally Poisoned Animals

| Species | Compound | Tissue | Concentration (µg/g) | Reference |

| Guinea Pig | This compound | Visceral | ~3 | [4] |

| Guinea Pig | Fluoroacetic Acid | Visceral | 2.5 - 10 | [4] |

| Rabbit | This compound | Visceral | ~3 | [4] |

| Rabbit | Fluoroacetic Acid | Visceral | 2.5 - 10 | [4] |

Signaling Pathways and Metabolic Disruption

The primary signaling disruption caused by this compound poisoning is the blockade of the Tricarboxylic Acid (TCA) Cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound toxicokinetics and metabolism.

In Vivo Toxicokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound.

Protocol Details:

-

Animal Model: Male and female Wistar rats (8-10 weeks old) are acclimated for at least one week before the experiment.

-

Dosing:

-

Oral Administration: A solution of this compound in a suitable vehicle (e.g., water) is administered via oral gavage.

-

Intravenous Administration: A sterile solution of this compound is administered via the tail vein.

-

-

Sample Collection:

-

Blood: Serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, heart) are collected, weighed, and stored.

-

-

Sample Analysis:

-

Extraction: this compound and its metabolites are extracted from plasma, urine, and homogenized tissues using a suitable method, such as solid-phase extraction.

-

Quantification: The concentrations of this compound and fluoroacetate are determined using a validated LC-MS/MS method[12].

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software.

In Vitro Metabolism: Hydrolysis of this compound

This protocol describes an in vitro assay to measure the enzymatic hydrolysis of this compound to fluoroacetate.

Protocol Details:

-

Enzyme Source: Prepare a liver microsomal or cytosolic fraction from a relevant mammalian species (e.g., rat).

-

Reaction Mixture: In a microcentrifuge tube, combine the liver fraction, a suitable buffer (e.g., phosphate buffer, pH 7.4), and this compound solution.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the formation of fluoroacetate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of fluoroacetate formation to determine the amidase activity.

Measurement of Aconitase Activity Inhibition

This protocol details a spectrophotometric assay to measure the inhibition of aconitase by fluorocitrate.

Protocol Details:

-

Enzyme and Substrate: Use commercially available purified aconitase and its substrate, isocitrate.

-

Inhibitor: Synthesize or obtain fluorocitrate.

-

Assay Principle: Aconitase converts isocitrate to cis-aconitate, which has an absorbance at 240 nm. The rate of increase in absorbance is proportional to aconitase activity.

-

Assay Procedure:

-

In a UV-transparent cuvette, prepare a reaction mixture containing buffer, aconitase, and varying concentrations of fluorocitrate.

-

Initiate the reaction by adding isocitrate.

-

Monitor the increase in absorbance at 240 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial reaction velocities at different fluorocitrate concentrations. Determine the IC50 value for fluorocitrate inhibition of aconitase.

Conclusion

The toxicity of this compound is a clear example of lethal synthesis, where a relatively non-toxic parent compound is metabolized to a highly potent inhibitor of a critical metabolic pathway. This guide has summarized the current understanding of the toxicokinetics and metabolism of this compound in mammals, providing available quantitative data and detailed experimental protocols. While significant knowledge gaps remain, particularly concerning comprehensive pharmacokinetic profiles in various species, the information presented here serves as a valuable resource for researchers in toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the ADME properties of this compound to improve risk assessment and develop more effective countermeasures for poisoning incidents.

References

- 1. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. The recovery and identification of this compound and fluoroacetic acid from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. besjournal.com [besjournal.com]

- 6. Enzymatic defluorination and metabolism of fluoroacetate, this compound, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats [besjournal.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

CAS registry number 640-19-7 properties and hazards

An In-depth Technical Guide to the Properties and Hazards of Fluoroacetamide (CAS Registry Number 640-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS RN 640-19-7) is a highly toxic organofluorine compound.[1] This document provides a comprehensive technical overview of its chemical and physical properties, toxicological hazards, and the biochemical mechanism underlying its toxicity. The information is intended for researchers, scientists, and drug development professionals who may encounter this compound. All quantitative data are presented in structured tables for clarity. Detailed descriptions of its metabolic fate and mechanism of action are included, alongside illustrative diagrams of the key biochemical pathway and a representative analytical workflow.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[2][3] It is odorless and tasteless, which contributes to its hazard potential.[2] The fundamental physical and chemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₄FNO | [4] |

| Molecular Weight | 77.06 g/mol | [5][6] |

| Appearance | Colorless crystalline powder | [3][7] |

| Melting Point | 106-108 °C | [2] |

| Boiling Point | 259.0 ± 10.0 °C (Predicted) | [2] |

| Density | 1.1170 g/cm³ (Estimate) | [2] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol. | [2] |

| pKa | 14.60 ± 0.40 (Predicted) | [2] |

| Stability | Stable under normal temperatures and pressures. | [2] |

Hazards and Toxicology

This compound is classified as a highly toxic substance and poses a significant health risk.[3][8] It is fatal if swallowed and toxic in contact with skin.[9] The major hazards are associated with its potent metabolic toxicity.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 1 |

| Acute Toxicity, Dermal | Category 2 |

Quantitative Toxicity Data

The toxicity of this compound has been evaluated in various animal models. A summary of the available acute toxicity data is presented in Table 2. The probable oral lethal dose in humans is estimated to be less than 5 mg/kg.[1][8]

| Species | Route of Administration | LD50/LC50 | Reference |

| Human | Oral (LDLo) | 2 mg/kg | [10] |

| Rat | Oral (LD50) | 5.75 mg/kg | [10] |

| Rat | Dermal (LD50) | 80 mg/kg | [10] |

| Rat | Intraperitoneal (LD50) | 12 mg/kg | [10] |

| Rat (male) | Inhalation (4h LC50) | 136.6 mg/m³ | [11][12] |

| Rat (female) | Inhalation (4h LC50) | 144.5 mg/m³ | [11][12] |

| Mouse | Oral (LD50) | 25 mg/kg | [7][10] |

| Mouse | Inhalation (LC50) | 550 mg/m³ | [7] |

| Mouse | Dermal (LD50) | 34 mg/kg | [10] |

| Mouse | Intraperitoneal (LD50) | 85 mg/kg | [2] |

Health Effects and Symptoms of Exposure

Exposure to this compound can lead to severe and potentially fatal health effects. The onset of symptoms may be delayed for 30 minutes to as long as 20 hours after exposure.[3][8]

Acute Effects:

-

Gastrointestinal: Nausea and vomiting.[8]

-

Cardiovascular: Ventricular fibrillation and heart failure.[3][7][8]

-

Respiratory: Respiratory depression or arrest.[8]

Chronic Effects:

-

Repeated or long-term exposure may lead to cumulative health effects, with some evidence suggesting potential for kidney disease.[9]

-

Animal studies have indicated possible adverse reproductive or developmental effects.[7]

Mechanism of Action: The "Lethal Synthesis"

The extreme toxicity of this compound is a result of a process termed "lethal synthesis".[4] In the body, this compound is metabolized to fluoroacetic acid.[5][9] Fluoroacetic acid is then converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate.[4]

Fluorocitrate is a potent inhibitor of the enzyme aconitase, a critical component of the citric acid (Krebs) cycle.[4][13] Aconitase catalyzes the isomerization of citrate to isocitrate.[13] By inhibiting aconitase, fluorocitrate effectively blocks the citric acid cycle, leading to a halt in cellular respiration and energy production.[4] This results in a rapid depletion of ATP and the accumulation of citrate within the cells, ultimately causing cell death. The heart and central nervous system are particularly vulnerable to this disruption of oxidative energy metabolism.[11]

Caption: Biochemical pathway of this compound toxicity.

Experimental Protocols

Synthesis

This compound can be synthesized via a halogen exchange reaction. A common method involves the reaction of α-chloroacetamide with potassium fluoride in a solvent such as tetrachloroethylene at an elevated temperature (around 116 °C).[4][9]

Analytical Detection

Several analytical methods are available for the detection and quantification of this compound in various matrices, including biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques.[2]

4.2.1. Representative GC-MS Protocol for Biological Samples

This protocol is a generalized procedure based on published methods.[8]

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., blood, urine), add a suitable internal standard (e.g., acetamide).

-

Perform a protein precipitation step if necessary (e.g., with acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

-

Solid-Phase Microextraction (SPME):

-

Immerse a polydimethylsiloxane (PDMS) coated SPME fiber into the supernatant.

-

Incubate at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 25 minutes) to allow for the extraction of this compound onto the fiber. The addition of a salt like tetraethylammonium bromide can enhance extraction efficiency.[8]

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the components on a suitable capillary column (e.g., HP-PLOT Q).

-

Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Caption: A typical analytical workflow for this compound detection.

Safety and Handling

Due to its extreme toxicity, strict safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, safety goggles, and a lab coat.[14][15]

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[14]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[9] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14] It should be stored in a locked poison room or an area accessible only to authorized personnel.[14][15]

-

Spills: In case of a spill, evacuate the area. Avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of waste in a suitable container.[14]

First Aid Measures

-

Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[14]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Note: There is no specific antidote for this compound poisoning.[8] Treatment is primarily supportive.

Regulatory Information

This compound is subject to stringent regulations in many countries due to its high toxicity.[16] Its use as a rodenticide and insecticide is either banned or severely restricted.[4][16] It is listed as a hazardous substance by multiple regulatory bodies.

Conclusion

This compound is a highly hazardous compound with potent metabolic toxicity. A thorough understanding of its properties, hazards, and mechanism of action is crucial for safe handling and for the development of potential countermeasures in case of exposure. The information presented in this guide is intended to provide researchers and professionals with the necessary knowledge to work with or be aware of this substance responsibly.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. [PDF] Quantitation of Fluoroacetic Acid and this compound with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. sklac.nju.edu.cn [sklac.nju.edu.cn]

- 9. This compound [sitem.herts.ac.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. besjournal.com [besjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Aconitase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Historical Use of Fluoroacetamide as an Insecticide and Rodenticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetamide (Compound 1081) is a highly toxic organofluorine compound historically utilized as a potent insecticide and rodenticide. Its mechanism of action involves "lethal synthesis," where it is metabolized in vivo to the toxic compound fluorocitrate, a potent inhibitor of the Krebs cycle, leading to cellular energy deprivation and death. This technical guide provides an in-depth review of the historical use of this compound, detailing its chemical and physical properties, mechanism of action, toxicology, and historical applications. The guide includes a compilation of quantitative toxicity data, detailed historical experimental protocols for toxicity and efficacy testing, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers.

Introduction

This compound, also known by its code name Compound 1081 and various trade names such as Fluorakil and Fussol, is a fluorinated organic compound first synthesized in the mid-20th century.[1][2] Its high toxicity to a broad range of organisms led to its development and use as a formidable agent for pest control. As an insecticide, it was primarily employed against sap-sucking insects like aphids and mites on fruit crops.[2][3] As a rodenticide, it was effective against rats and mice.[3][4] However, its extreme and non-selective toxicity, coupled with the risk of secondary poisoning, led to severe restrictions and bans in many countries.[5] This guide aims to provide a detailed technical overview of the historical scientific data and methodologies associated with this compound.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[6] It is highly soluble in water and acetone, but only sparingly soluble in chloroform.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₄FNO | [7] |

| Molecular Weight | 77.06 g/mol | [7] |

| Melting Point | 107-109 °C (sublimes on heating) | [2][7] |

| Appearance | Colorless crystalline powder | [6] |

| Solubility | Freely soluble in water; soluble in acetone; sparingly soluble in chloroform | [2] |

| Synonyms | 2-Fluoroacetamide, Monothis compound, Compound 1081, Fluorakil, Fussol, Megatox, Navron, Rodex, Yanock, Baran | [1] |

Mechanism of Action: Lethal Synthesis

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic conversion within the body in a process termed "lethal synthesis."[2]

-

Conversion to Fluoroacetate: In vivo, this compound is hydrolyzed by an amidase to fluoroacetic acid.[2]

-

Formation of Fluoroacetyl-CoA: Fluoroacetic acid is then converted to fluoroacetyl-coenzyme A (fluoroacetyl-CoA).

-

Inhibition of the Krebs Cycle: Fluoroacetyl-CoA enters the Krebs (citric acid) cycle, where it condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.[8]

-

Cellular Disruption: The inhibition of aconitase leads to a buildup of citrate and a halt in the Krebs cycle, disrupting cellular respiration and energy production (ATP synthesis). This ultimately results in cell death.[8] The heart, brain, and lungs are critically affected, leading to heart failure, respiratory arrest, and convulsions.[2]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. Rodenticide - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. This compound | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluoroacetamide: A Comprehensive Technical Guide on its Action as a Metabolic Poison and Aconitase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetamide (FCH₂CONH₂) is a highly toxic organofluorine compound that has been utilized as a rodenticide.[1] Its potent toxicity stems from a process known as "lethal synthesis," whereby it is metabolized in vivo to a potent inhibitor of a critical enzyme in cellular respiration. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's toxicity, with a specific focus on its role as a metabolic poison and its targeted inhibition of aconitase. This document consolidates quantitative toxicological data, detailed experimental protocols for studying its effects, and visual representations of the key pathways involved to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Mechanism of Action: Lethal Synthesis and Aconitase Inhibition

The toxicity of this compound is not direct but is a result of its metabolic conversion to a highly toxic compound, fluorocitrate.[2][3] This process, termed "lethal synthesis," involves the following key steps:

-

Hydrolysis to Fluoroacetate: Upon absorption, this compound is hydrolyzed by amidases to fluoroacetate.[4][5]

-

Conversion to Fluoroacetyl-CoA: Fluoroacetate is then activated by acetyl-CoA synthetase in the mitochondria to form fluoroacetyl-CoA.[6]

-

Condensation to Fluorocitrate: Citrate synthase, a key enzyme in the citric acid cycle, condenses fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.[6][7]